C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine
Overview
Description
C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a furan ring substituted with a methyl group and a methylamine group
Scientific Research Applications
C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine has several scientific research applications:
Mechanism of Action
Target of Action
The primary target of C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine is the reductive (Qi) site of the cytochrome bc1 complex (cyt bc1) . The cytochrome bc1 complex plays a crucial role in the electron transport chain of mitochondria, which is essential for ATP production.
Mode of Action
The compound acts as an inhibitor of the reductive (Qi) site of the cytochrome bc1 complex . This inhibition disrupts the normal function of the electron transport chain, leading to a decrease in ATP production.
Biochemical Pathways
The affected pathway is the electron transport chain in the mitochondria . By inhibiting the cytochrome bc1 complex, the compound disrupts the flow of electrons through the chain. This disruption can lead to a decrease in the proton gradient across the mitochondrial membrane, which in turn affects ATP synthesis.
Pharmacokinetics
The compound is described asbioavailable , suggesting that it can be absorbed and utilized by the body
Result of Action
The inhibition of the cytochrome bc1 complex leads to a decrease in ATP production . This can affect various cellular processes that rely on ATP, such as cell growth and division, signal transduction, and the maintenance of cell membrane potential.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine typically involves multiple steps, starting from commercially available precursors. One common approach involves the trifluoromethylation of a phenyl ring, followed by the construction of the furan ring and subsequent introduction of the methylamine group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as chromatography, to isolate the desired product. The scalability of the synthesis is crucial for industrial applications, and process optimization is typically conducted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with palladium on carbon for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine .
Comparison with Similar Compounds
Similar Compounds
C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine: shares similarities with other trifluoromethoxy-substituted compounds, such as trifluoromethoxybenzene and trifluoromethoxyphenyl derivatives.
Properties
IUPAC Name |
[2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c1-8-10(7-17)6-12(18-8)9-2-4-11(5-3-9)19-13(14,15)16/h2-6H,7,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSQIBPALVFLGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185137 | |
Record name | 3-Furanmethanamine, 2-methyl-5-[4-(trifluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858255-46-5 | |
Record name | 3-Furanmethanamine, 2-methyl-5-[4-(trifluoromethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Furanmethanamine, 2-methyl-5-[4-(trifluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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